Cas no 116-43-8 (Succinylsulfathiazole)
Succinylsulfathiazole Chemical and Physical Properties
Names and Identifiers
-
- Succinylsulfathiazole
- SST
- 4'-(2-Thiazolylsulfamoyl)succinanilic acid
- Succinylsulfathiazol
- Succinylsulphathiazole
- SULFATHIAZOLE
- 4-(Succinylamino)-N-(2-thiazolyl)benzenesulfonamide
- 4-(Succinylamino)-N-(2-thiazolyl)benzenesulfonamide Hydrate
- 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid
- N1-(2-THIAZOLYL)-N4-SUCCINOYLSULFANILAMIDE
- N4-Succinyl-N-(2-thiazolyl)sulfanilamide
- N4-Succinyl-N-(2-thiazolyl)sulfanilamide Hydrate
- p-2-Thiazolylsulfamoylsuccinanilic acid
- SUCCINYLSULFATHIAZOLE (SST) USP
- Succinylsulfathiazole Hydrate
- 2-(N(4)-Succinylsulfanilamido)thiazole
- Colistatin
- Cremosuxidine
- Kaoxidin
- Rolsul
- THIACYL
- KAOXIDINE
- SULFENTERONE
- sulfadigesin
- SULFASUXIDINE
- Sulfasuccinil
- Sulfasuccidine
- Sulfasuccithiazole
- Sulfasuccidin
- Succinilsulfatiazol
- Succinilsolfatiazolo
- Succinylsulfathiazolum
- p-2-Thiazolylsulfamylsuccinanilic acid
- Butanoic acid, 4-oxo-4-[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]-
- Anhydrous S
- AB00052259_13
- Anhydrous Succinylsulfathiazole
- EU-0083314
- D07060
- HMS1570M05
- 2-(N4-Succinylsulfanilamido)thiazole
- NSC14193
- MLS000069715
- Oprea1_335927
- KBio2_001869
- Pharmakon1600-01502025
- NSC163939
- 2-(N(sup4)-Succinylsulfanilamido)thiazole
- 4-Oxo-4-[[4-(thiazol-2-ylsulfamoyl)phenyl]amino]butanoic acid monohydrate
- NINDS_001028
- UNII-RSS8647O4S
- NCGC00016367-03
- SMR000058172
- S0991
- SUCCINYLSULFATHIAZOLE [WHO-DD]
- A927102
- Prestwick3_000702
- MFCD00022437
- KBioGR_000509
- CHEBI:9309
- AKOS002161889
- SUCCINYLSULFATHIAZOLE [MI]
- SR-01000000176-2
- 4-oxo-4-((4-((2-thiazolylamino)sulfonyl)phenyl)amino)butanoic acid
- Succinilsolfatiazolo [DCIT]
- SPECTRUM1502025
- Succinylsulfathiazolum [INN-Latin]
- KBio3_002575
- Maybridge1_006038
- Succinilsulfatiazol [INN-Spanish]
- Succinylsulfathiazole, ~95% (TLC)
- DTXCID5025281
- SR-01000000176
- BSPBio_003075
- Spectrum2_001946
- FT-0631665
- 4'-(1,3-Thiazol-2-ylsulphamoyl)succinanilic acid
- Succinylsulfathiazole [USP:INN:BAN]
- RSS8647O4S
- KBioSS_001869
- BPBio1_000973
- NSC 163939
- HMS2230P18
- Prestwick2_000702
- AS-15960
- Succinylsulfathiazole [INN]
- HMS3714M05
- DTXSID7045281
- NCGC00016367-04
- BRN 0349989
- HMS2097M05
- HMS503M17
- J-003439
- 4-27-00-04637 (Beilstein Handbook Reference)
- 116-43-8
- Spectrum_001389
- BSPBio_000883
- KBio2_004437
- NCGC00016367-05
- Prestwick1_000702
- Spectrum3_001488
- SR-01000000176-3
- Tharap cat: antimicrobial
- Succinylsulfathiazole, >=98%
- 4-Oxo-4-(4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino)butanoic acid #
- NSC-163939
- NCGC00016367-08
- EINECS 204-141-0
- AI3-26816
- F0856-0033
- SUCCINYLSULFATHIAZOLE [MART.]
- N-succinylsulfathiazole
- NCGC00022723-04
- Succinylsulfathiazole plymorph II
- SBI-0051704.P002
- Tox21_110400
- NCGC00016367-02
- BRD-K01950558-001-09-7
- SPBio_002804
- C71535
- HMS2092N21
- 4-oxo-4-(4-(N-thiazol-2-ylsulfamoyl)phenylamino)butanoic acid
- Butanoic acid, 4-oxo-4-((4-((2-thiazolylamino)sulfonyl)phenyl)amino)-
- IDI1_001028
- Succinylsulfathiazole (INN)
- BRD-K01950558-001-05-5
- Prestwick_1016
- 4-Oxo-4-[[4-[(2-thiazolylamino)sulfonyl]phenyl]amio]-butanoic acid
- 4-oxo-4-[4-(thiazol-2-ylsulfamoyl)anilino]butanoic acid
- KBio1_001028
- SR-01000000176-4
- Succinyl sulfathiazole
- KBio2_007005
- NSC-14193
- NSC758161
- Tox21_110400_1
- REGID_for_CID_5315
- CHEMBL1484857
- SCHEMBL151873
- SUCCINYLSULFATHIAZOLE [EP IMPURITY]
- S0581
- NS00004809
- s4585
- Succinylsulfathiazol [INN-French]
- Succinanilic acid, 4'-(2-thiazolylsulfamoyl)-
- GUANICAR
- HMS3373O12
- HY-B0921
- CAS-116-43-8
- NSC 14193
- DivK1c_001028
- 4-oxo-4-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)butanoic acid
- SPBio_002011
- Q3976577
- Spectrum4_000045
- NCGC00016367-06
- Prestwick0_000702
- NSC-758161
- NCGC00016367-01
- CCG-439
- NCGC00022723-03
- AB00052259
- HMS558K10
- DB13580
- HMS1921F06
- STK079059
- 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoic acid
- DB-041316
- 4\\'-(2-Thiazolylsulfamoyl)succinanilic acid
- BRD-K01950558-001-14-7
- ALBB-036209
- SUCCINYLSULFATHIAZOLE (EP IMPURITY)
- HY-B0921R
- Succinylsulfathiazole (Standard)
- 4-oxo-4-(4-(thiazol-2-ylsulfamoyl)anilino)butanoic acid
- SUCCINYLSULFATHIAZOLE (MART.)
- A07AB04
- Butanoic acid, 4-oxo-4-((4-((2-thiazolylamino)sulfonyl)phenyl)amino)-(9CI)
- succinilsulfatiazolo
- 204-141-0
- FS41022
-
- MDL: MFCD00022437
- Inchi: 1S/C13H13N3O5S2/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19)
- InChI Key: SKVLYVHULOWXTD-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(CCC(=O)O)=O)(NC1=NC=CS1)(=O)=O
- BRN: 349989
Computed Properties
- Exact Mass: 355.03000
- Monoisotopic Mass: 355.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 526
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 162
- Surface Charge: 0
- Tautomer Count: 6
Experimental Properties
- Color/Form: White or yellowish crystalline powder, odorless, slightly bitter
- Density: 1.4807 (rough estimate)
- Melting Point: 184-186°C
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.6390 (estimate)
- Solubility: 1 M NaOH: soluble50mg/mL
- PSA: 162.08000
- LogP: 2.97400
- Merck: 14,8877
- λmax: 282nm(H2O (pH 3.3 - 5))(lit.)
- Solubility: It is soluble in alkaline solution, slightly soluble in ethanol \ acetone, poorly soluble in water, and insoluble in chloroform \ diethyl ether
Succinylsulfathiazole Security Information
- Signal Word:Warning
- Hazard Statement: H317
- Warning Statement: P261; P272; P280; P302+P352; P321; P333+P313; P363; P501
- Hazardous Material transportation number:3249
- WGK Germany:3
- Hazard Category Code: R42/43
- Safety Instruction: S22-S36/37-S45
- RTECS:WM4767000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1(b)
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R42/43
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Succinylsulfathiazole Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
Succinylsulfathiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S837896-25g |
Succinylsulfathiazole |
116-43-8 | ≥99 % | 25g |
328.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S8752-100G |
Succinylsulfathiazole |
116-43-8 | ≥98% | 100G |
1380.05 | 2021-05-14 | |
| TRC | S692170-1g |
Succinylsulfathiazole |
116-43-8 | 1g |
$ 158.00 | 2023-09-06 | ||
| TRC | S692170-10g |
Succinylsulfathiazole |
116-43-8 | 10g |
$ 247.00 | 2023-09-06 | ||
| TRC | S692170-50g |
Succinylsulfathiazole |
116-43-8 | 50g |
$ 460.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S61680-25g |
Succinylsulfathiazole |
116-43-8 | 25g |
¥499.0 | 2021-09-04 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0749-25 mg |
Succinylsulfathiazole |
116-43-8 | 99.05% | 25mg |
¥194.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0749-50 mg |
Succinylsulfathiazole |
116-43-8 | 99.05% | 50mg |
¥350.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0749-100 mg |
Succinylsulfathiazole |
116-43-8 | 99.05% | 100MG |
¥468.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0749-200 mg |
Succinylsulfathiazole |
116-43-8 | 99.05% | 200mg |
¥842.00 | 2022-02-28 |
Succinylsulfathiazole Suppliers
Succinylsulfathiazole Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Succinylsulfathiazole
Recent Advances in the Study of Succinylsulfathiazole (CAS: 116-43-8): A Comprehensive Research Brief
Succinylsulfathiazole (CAS: 116-43-8), a sulfonamide derivative, has long been recognized for its antimicrobial properties. Recent studies have revisited this compound, exploring its potential in new therapeutic areas and refining its pharmacological profile. This research brief synthesizes the latest findings on Succinylsulfathiazole, focusing on its mechanisms of action, therapeutic applications, and emerging research trends.
One of the most significant advancements in the study of Succinylsulfathiazole is its role in modulating gut microbiota. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Succinylsulfathiazole exhibits selective antibacterial activity against pathogenic gut bacteria while sparing beneficial microbiota. This property makes it a promising candidate for treating gastrointestinal infections with minimal disruption to the gut microbiome. The study utilized advanced metabolomics techniques to elucidate the compound's metabolic pathways and its impact on bacterial cell wall synthesis.
Another area of active research involves the structural optimization of Succinylsulfathiazole to enhance its bioavailability and reduce potential side effects. Researchers at the University of Cambridge recently reported a series of novel derivatives with improved pharmacokinetic profiles. These modifications, primarily at the succinyl moiety (CAS: 116-43-8 core structure), have shown enhanced tissue penetration while maintaining the compound's antimicrobial efficacy. Molecular docking studies revealed that these derivatives maintain strong binding affinity to dihydropteroate synthase, the target enzyme of sulfonamides.
Beyond its antimicrobial applications, Succinylsulfathiazole has shown potential in cancer research. A preclinical study published in Bioorganic & Medicinal Chemistry Letters found that Succinylsulfathiazole derivatives exhibit selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated folate metabolism. The research team identified that the compound's ability to interfere with folate-dependent pathways contributes to this anticancer activity, opening new avenues for targeted cancer therapies.
The pharmaceutical industry has also shown renewed interest in Succinylsulfathiazole as a model compound for drug formulation studies. Its well-characterized physicochemical properties (including solubility, stability, and crystallinity) make it ideal for investigating novel drug delivery systems. Recent work has explored its incorporation into nanoparticles and hydrogels to achieve controlled release profiles, potentially addressing some of the limitations of conventional sulfonamide formulations.
Despite these promising developments, challenges remain in the clinical translation of Succinylsulfathiazole research. Issues such as bacterial resistance development and precise targeting of specific microbial populations require further investigation. Current research efforts are focusing on combination therapies and the development of resistance-breaking analogs that maintain the core 116-43-8 structure while incorporating novel functional groups.
In conclusion, Succinylsulfathiazole (CAS: 116-43-8) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse biological activities and well-understood mechanism of action provide a strong foundation for ongoing and future studies. The recent advances highlighted in this brief demonstrate the compound's enduring relevance and its potential to contribute to solutions for contemporary medical challenges, from antimicrobial resistance to targeted cancer therapies.
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